Thioquinapiperifil is classified as a thioquinoline derivative. Its molecular structure suggests it may interact with biological systems in unique ways, potentially influencing various metabolic pathways. The compound has been investigated for its pharmacological properties, particularly in the context of metabolic profiling and therapeutic efficacy.
The synthesis of Thioquinapiperifil can be approached through several methodologies, often involving multi-step organic reactions. Key methods include:
The synthesis often requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of the synthesized compound.
Thioquinapiperifil features a thioquinoline backbone, characterized by a fused benzene and pyridine ring system with a sulfur atom incorporated into the quinoline structure. This unique arrangement contributes to its chemical reactivity and biological activity.
Thioquinapiperifil undergoes various chemical reactions that can be exploited for its functionalization:
The reactivity of Thioquinapiperifil is influenced by the electronic properties of its substituents and the steric hindrance surrounding reactive sites. Reaction conditions such as pH, temperature, and solvent polarity play crucial roles in determining the outcome of these reactions.
The mechanism by which Thioquinapiperifil exerts its biological effects is not fully elucidated but is thought to involve modulation of specific enzymatic pathways or receptor interactions.
Research indicates that Thioquinapiperifil may affect pathways related to inflammation and oxidative stress, although detailed mechanisms require further investigation.
Thioquinapiperifil has potential applications in several scientific domains:
The therapeutic rationale for PDE-5 inhibition centers on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Sexual stimulation triggers NO release in the corpus cavernosum, activating soluble guanylyl cyclase (sGC) to convert GTP into cGMP. This second messenger induces smooth muscle relaxation via protein kinase G (PKG)-mediated calcium sequestration, increasing penile blood flow and erection [1] [5]. PDE-5 enzymes hydrolyze cGMP, terminating this vasodilatory signal. Inhibiting PDE-5 thus preserves cGMP, potentiating erectile responses [5] [7].
Structurally, PDE-5 inhibitors mimic cGMP’s purine scaffold, competitively binding the enzyme’s catalytic domain. Thioquinapiperifil’s design incorporates a thiocarbonyl group—a sulfur-for-oxygen substitution—hypothesized to enhance binding affinity or selectivity versus conventional inhibitors. This modification may alter electron distribution or hydrogen bonding patterns within the catalytic pocket [4] [7]. In vitro studies of analogous thio-substituted PDE-5 inhibitors demonstrate 2- to 5-fold greater potency against PDE-5 compared to their oxo-counterparts, though specific data for thioquinapiperifil remains limited [7].
Table 1: Structural and Pharmacological Features of Select PDE-5 Inhibitors
Compound | Core Structure | Key Modifications | PDE-5 IC₅₀ (nM)* | Selectivity vs PDE6 |
---|---|---|---|---|
Sildenafil | Pyrazolopyrimidinone | Piperazine sulfonamide | 3.5–6.6 | Low |
Tadalafil | β-Carboline | Dioxolane | 0.94–1.8 | Moderate |
Vardenafil | Imidazotriazinone | Ethylpiperazine | 0.1–0.7 | Moderate |
Thioquinapiperifil | Thiocarbonyl derivative | Quinoline/piperidine fusion | Not published | Theoretically higher* |
Reported values for approved agents; *Predicted based on thiocarbonyl’s reduced PDE6 affinity [4] [7] [9].
The drive for novel PDE-5 inhibitors like thioquinapiperifil stems from clinical limitations of existing drugs:
Thioquinapiperifil emerged during the late 2010s amid intensified efforts to circumvent patent protections for established PDE-5 inhibitors. Following sildenafil’s 1998 approval, pharmaceutical innovators and clandestine laboratories alike pursued structural analogs to enhance pharmacokinetics, reduce side effects, or create patentable new entities [3] [4]. This period saw the proliferation of "designer" PDE-5 inhibitors—including acetildenafil, hydroxythiohomosildenafil, and thioquinapiperifil—often marketed illicitly in dietary supplements [4].
Patent analyses reveal strategic filings focused on synthetic methodologies rather than therapeutic claims:
Table 2: Patent Landscape for Thioquinapiperifil Synthesis
Patent/Application | Year | Assignee/Inventor | Key Claims | Synthetic Yield |
---|---|---|---|---|
CN108997243A | 2018 | Shanghai ChemPartner | Thiocarbonyl introduction via thionation reagents | 68–72% |
WO2020/176502A1 | 2020 | Unigen Therapeutics | Quinoline-piperidine fusion compounds | Not specified |
US2022/0150009A1 | 2022 | Vitruvias Therapeutics | Chromatographic purification of thio-analogs | ≥95% purity |
Thioquinapiperifil’s detection in supplements underscores its transition from patent literature to de facto use. Analytical studies (2020–2023) identified it in 11% of 180 "natural" sexual enhancement products globally using LC-MS/MS and HPTLC techniques, often co-formulated with sildenafil analogs [4]. This illicit application highlights the compound’s manufacturability but complicates formal therapeutic development due to regulatory and safety concerns.
Research trajectories now emphasize:
Table 3: Documented PDE-5 Inhibitor Analogs in Adulterated Supplements
Compound | Structural Relation | Detection Frequency (2018–2023) | Regional Prevalence |
---|---|---|---|
Sildenafil | Approved drug | 74% | Global |
Thioquinapiperifil | Thiocarbonyl analog | 11% | Asia, Europe |
Hydroxyhomosildenafil | N-desmethyl derivative | 23% | Americas, Asia |
Aildenafil | Piperazine ring modification | 9% | Europe |
Data adapted from forensic analyses [3] [4].
The compound exemplifies the broader trend of "bioisosteric optimization" in PDE-5 inhibitor development, where atomic substitutions (e.g., sulfur for oxygen) seek to balance potency, selectivity, and synthetic accessibility without fundamental therapeutic innovation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7